molecular formula C22H23N5O4S B243832 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B243832
M. Wt: 453.5 g/mol
InChI Key: KSJNAYCYYXRQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial and antifungal activities. It has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its broad range of biological activities, which make it a promising candidate for drug discovery and development. However, its complex synthesis method and limited availability may pose challenges for large-scale production and commercialization.

Future Directions

Future research on 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide could focus on elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential applications in various disease models. Additionally, studies could be conducted to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety and toxicity profiles.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, including the reaction of 3-nitroaniline with thionyl chloride to form 3-chloroaniline, which is then reacted with 2,4,5-triethoxybenzoic acid to form the intermediate product. The intermediate is then reacted with 3-amino-1,2,4-triazole and thiourea to form the final product.

Scientific Research Applications

3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities in various in vitro and in vivo models.

properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C22H23N5O4S/c1-4-29-17-11-15(12-18(30-5-2)19(17)31-6-3)20(28)24-16-9-7-8-14(10-16)21-26-27-13-23-25-22(27)32-21/h7-13H,4-6H2,1-3H3,(H,24,28)

InChI Key

KSJNAYCYYXRQRK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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